![molecular formula C24H17N B11950510 4-Methyl-2-(2-naphthyl)benzo[h]quinoline CAS No. 103403-98-1](/img/structure/B11950510.png)
4-Methyl-2-(2-naphthyl)benzo[h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-naphthyl)benzo[h]quinoline is an organic compound with the molecular formula C24H17N and a molecular weight of 319.41 g/mol . This compound belongs to the class of benzo[h]quinolines, which are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
The synthesis of 4-Methyl-2-(2-naphthyl)benzo[h]quinoline can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthylamine with 4-methylbenzaldehyde in the presence of a catalyst such as zinc triflate (Zn(OTf)2) under microwave irradiation . This method offers the advantage of being efficient and environmentally friendly.
The reaction conditions often involve the use of organic solvents like tetrahydrofuran (THF) and bases such as triethylamine .
Chemical Reactions Analysis
4-Methyl-2-(2-naphthyl)benzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction produces dihydroquinolines .
Scientific Research Applications
4-Methyl-2-(2-naphthyl)benzo[h]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-naphthyl)benzo[h]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy . Additionally, it can inhibit the activity of certain enzymes, further contributing to its biological effects.
Comparison with Similar Compounds
4-Methyl-2-(2-naphthyl)benzo[h]quinoline can be compared with other benzo[h]quinoline derivatives, such as:
2,4-Dimethylbenzo[h]quinoline: This compound has similar structural features but differs in the position and number of methyl groups.
4-Methylbenzo[h]quinolin-2(1H)-one: This derivative contains a carbonyl group at the 2-position, which significantly alters its chemical properties.
2-Phenylbenzo[h]quinoline: The presence of a phenyl group at the 2-position distinguishes this compound from this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
103403-98-1 |
|---|---|
Molecular Formula |
C24H17N |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-methyl-2-naphthalen-2-ylbenzo[h]quinoline |
InChI |
InChI=1S/C24H17N/c1-16-14-23(20-11-10-17-6-2-3-8-19(17)15-20)25-24-21(16)13-12-18-7-4-5-9-22(18)24/h2-15H,1H3 |
InChI Key |
LDBYBWFHJBBIOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950446.png)
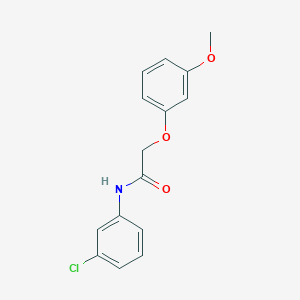


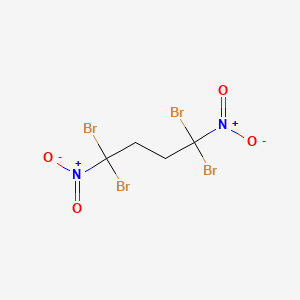
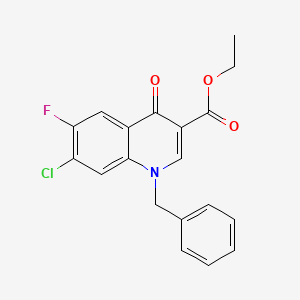



![N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950494.png)
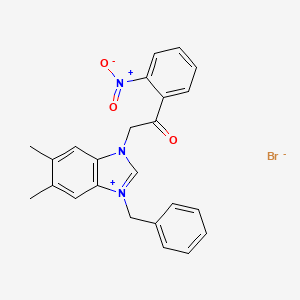

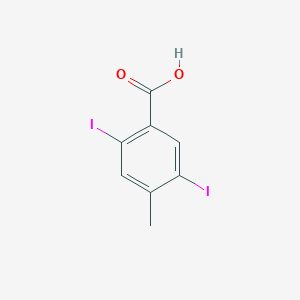
![{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene](/img/structure/B11950536.png)
